(2-Amino-4-methylphenyl)methanol hydrochloride

CAS No.: 7405-13-2

Cat. No.: VC20283427

Molecular Formula: C8H12ClNO

Molecular Weight: 173.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7405-13-2 |

|---|---|

| Molecular Formula | C8H12ClNO |

| Molecular Weight | 173.64 g/mol |

| IUPAC Name | (2-amino-4-methylphenyl)methanol;hydrochloride |

| Standard InChI | InChI=1S/C8H11NO.ClH/c1-6-2-3-7(5-10)8(9)4-6;/h2-4,10H,5,9H2,1H3;1H |

| Standard InChI Key | KNPOKJHQGIRNGF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)CO)N.Cl |

Introduction

Chemical Structure and Nomenclature

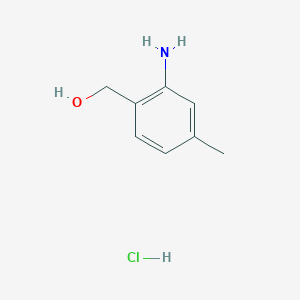

The compound’s IUPAC name is (2-amino-4-methylphenyl)methanol hydrochloride, reflecting its benzyl alcohol backbone with amino and methyl substituents. Its structure is characterized by:

-

Aromatic ring: A benzene ring providing planar stability.

-

Amino group (-NH₂): Positioned at the second carbon, enabling hydrogen bonding and nucleophilic reactivity.

-

Methyl group (-CH₃): At the fourth carbon, contributing to steric and electronic effects.

-

Hydroxymethyl group (-CH₂OH): At the first carbon, esterified as a hydrochloride salt .

The hydrochloride salt enhances solubility in polar solvents, a critical factor in its synthetic applications. The free base (2-amino-4-methylphenyl)methanol (CAS No. 81335-87-7) has a molecular weight of 137.18 g/mol and serves as the precursor to the hydrochloride form .

Synthesis and Production

Reduction of 2-Nitro-4-Methylbenzyl Alcohol

The primary synthesis route involves the reduction of 2-nitro-4-methylbenzyl alcohol. This two-step process proceeds as follows:

-

Nitro Reduction: Catalytic hydrogenation or use of reducing agents (e.g., Fe/HCl) converts the nitro group (-NO₂) to an amino group (-NH₂).

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is isolated via crystallization.

Reaction Scheme:

Alternative Methods

Alternative approaches include:

-

Thiocyanate Intermediate Routes: Reaction of α-thiocyanatoacetophenone with cyanothioacetamide under basic conditions, though this method is less common .

-

Purification: Recrystallization from ethanol-acetone mixtures ensures high purity (>95%) .

Physicochemical Properties

Key properties are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂ClNO | |

| Molecular Weight | 173.64 g/mol | |

| Density | 1.126 g/cm³ | |

| Boiling Point | 295.4°C (at 760 mmHg) | |

| LogP (Partition Coefficient) | 1.65 | |

| Solubility | Soluble in polar solvents |

The compound’s melting point and exact solubility profile remain unreported in accessible literature. Its hydrochloride salt form likely enhances aqueous solubility compared to the free base .

Applications in Research and Industry

Organic Synthesis

(2-Amino-4-methylphenyl)methanol hydrochloride serves as a versatile intermediate in:

-

Mannich Reactions: Formation of thieno[2,3-d]pyrimidines via cyclization with primary amines and formaldehyde .

-

Substitution Reactions: The amino group participates in nucleophilic substitutions, enabling derivatization for drug discovery.

Future Directions

-

Pharmacological Studies: Screen for antimicrobial or anticancer activity.

-

Process Optimization: Develop greener synthesis routes using biocatalysts.

-

Structural Analog Synthesis: Explore derivatives with enhanced bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume